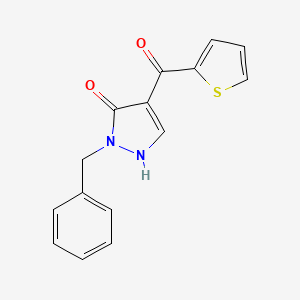![molecular formula C28H46O3Si B14222879 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde CAS No. 585567-29-9](/img/structure/B14222879.png)
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde is an organic compound with a complex structure that includes both octyloxy and trimethylsilyl groups
Méthodes De Préparation
The synthesis of 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the alkylation of 2,5-dihydroxybenzaldehyde with octyl bromide to introduce the octyloxy groups. This is followed by the introduction of the trimethylsilyl group through a reaction with trimethylsilylacetylene under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions.
Analyse Des Réactions Chimiques
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include fluoride ions, which can desilylate the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzoic acid.
Applications De Recherche Scientifique
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the octyloxy and trimethylsilyl groups, which can stabilize or destabilize certain intermediates. In biological systems, the compound may interact with proteins or other biomolecules through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, influencing their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde include:
2,5-Bis(trimethylsilyl)oxybenzaldehyde: This compound lacks the octyloxy groups but has similar reactivity due to the presence of the trimethylsilyl groups.
2,5-Bis(octyloxy)benzaldehyde: This compound lacks the trimethylsilyl group but retains the octyloxy groups, making it less reactive in certain substitution reactions.
2-[(Trimethylsilyl)ethynyl]benzaldehyde: This compound lacks the octyloxy groups and is simpler in structure, making it a useful comparison for understanding the effects of the octyloxy groups on reactivity.
The uniqueness of this compound lies in its combination of octyloxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
585567-29-9 |
|---|---|
Formule moléculaire |
C28H46O3Si |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
2,5-dioctoxy-4-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C28H46O3Si/c1-6-8-10-12-14-16-19-30-27-23-26(24-29)28(22-25(27)18-21-32(3,4)5)31-20-17-15-13-11-9-7-2/h22-24H,6-17,19-20H2,1-5H3 |
Clé InChI |
APYVQVXHNXOZHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)


![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)




![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)
